molecular formula C18H18N2OS B2470535 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole CAS No. 862977-10-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole

Cat. No.: B2470535
CAS No.: 862977-10-4
M. Wt: 310.42
InChI Key: BYMBHYIWVRJMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-ethoxy-1,3-benzothiazole , reflecting its fused benzothiazole core and dihydroisoquinoline substituent. This nomenclature adheres to IUPAC conventions, prioritizing the numbering of the benzothiazole ring to minimize substituent locants. The ethoxy group occupies the para position relative to the thiazole sulfur atom, while the dihydroisoquinoline moiety is attached at the 2-position of the benzothiazole ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₈N₂OS corresponds to a molecular weight of 310.42 g/mol , as calculated from the atomic masses of its constituent elements. Key structural components include:

Component Contribution to Formula
Benzothiazole core C₇H₅NS
Dihydroisoquinoline C₉H₁₁N
Ethoxy group OCH₂CH₃

This formula accounts for the 18-carbon framework, 18 hydrogen atoms, two nitrogen atoms, one sulfur atom, and one oxygen atom. The molecular weight aligns with analogous benzothiazole derivatives, such as 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (C₁₈H₁₈N₂OS, 310.42 g/mol).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While specific NMR data for this compound are not explicitly reported, structural analogs provide insights into expected signals:

  • Ethoxy group : A quartet (~4.4 ppm) for the –OCH₂– protons and a triplet (~1.3 ppm) for the CH₃ group, consistent with ethoxy substitution in benzothiazole derivatives.
  • Benzothiazole aromatic protons : Multiplets between 7.0–8.0 ppm, with deshielded protons adjacent to electron-withdrawing sulfur.
  • Dihydroisoquinoline : Methylene (CH₂) protons in the tetrahydro ring at 3.0–3.5 ppm (multiplets), and aromatic protons in the fused benzene ring at 6.5–7.5 ppm.
Infrared (IR) Absorption Signatures

Key IR absorptions include:

Functional Group Wavenumber (cm⁻¹) Source
C=N (thiazole) 1600–1620
C–O–C (ethoxy) 1250–1300
Aromatic C–H (stretch) 3000–3100
S–C (thiazole) 650–750

The absence of N–H stretches in the 3200–3500 cm⁻¹ region confirms the 1H-isoquinoline structure, where the nitrogen is part of the saturated tetrahydro ring.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 310.42 , with fragmentation pathways including:

  • Loss of ethoxy group : m/z 310.42 → 265.42 (C₁₆H₁₄N₂S).
  • Cleavage of thiazole ring : m/z 310.42 → 198.10 (C₁₂H₁₁N) from the dihydroisoquinoline fragment.

Crystallographic and Conformational Analysis

Crystallographic data for this compound are unavailable, but structural analogs reveal critical insights:

  • Planarity : The benzothiazole and dihydroisoquinoline rings adopt coplanar geometries, enabling π–π stacking interactions.
  • Interplanar angles : Analogous benzothiazole derivatives exhibit interplanar angles <5° between fused rings, optimizing electronic conjugation.
  • Hydrogen bonding : Potential C–H···S interactions between ethoxy methyl groups and the thiazole sulfur atom, though not explicitly observed in related structures.

Comparative Structural Analysis with Analogous Benzothiazole Derivatives

Feature This compound Structural Analog (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole)
Ethoxy position Para to sulfur (C4) Meta to sulfur (C6)
Electronic effects Enhanced electron-withdrawing at C4 vs. C6 Reduced steric hindrance at C6
Biological relevance Potential for improved binding affinity due to C4 substitution Reported in medicinal chemistry as a scaffold for kinase inhibitors

This positional isomerism influences reactivity, with C4 substitution favoring electrophilic aromatic substitution over C6-substituted analogs.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-21-15-8-5-9-16-17(15)19-18(22-16)20-11-10-13-6-3-4-7-14(13)12-20/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBHYIWVRJMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclization Reactions

The benzo[d]thiazole scaffold is typically synthesized through cyclization of ortho-substituted anilines or thiourea derivatives. For example, oxidative cyclization of 2-aminothiophenol derivatives using potassium ferricyanide in acidic media yields the benzothiazole core.

Example protocol (adapted from):

  • React 1,4-benzoquinone with cysteine ethyl ester hydrochloride via Michael addition.
  • Oxidize the intermediate with potassium ferricyanide to form a benzothiazine derivative.
  • Acid-mediated ring contraction yields 6-hydroxybenzo[d]thiazole-2-carboxylate.

Key parameters :

  • Temperature: 80–100°C for cyclization.
  • Solvent: Ethanol/water mixtures for optimal solubility.

Ethoxy Group Introduction

Alkylation of Hydroxy Precursors

The 4-ethoxy substituent is introduced via nucleophilic substitution of a hydroxyl group. Methyl/ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate intermediates are alkylated using iodoethane or bromoethane in the presence of potassium carbonate.

Optimization insights :

  • Solvent : Acetone or dimethylformamide (DMF) improves reaction efficiency.
  • Catalyst : Potassium iodide (KI) enhances alkyl halide reactivity via the Finkelstein mechanism.

Representative reaction :
$$
\text{6-Hydroxybenzo[d]thiazole} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{4-Ethoxybenzo[d]thiazole} \quad
$$

Functionalization at Position 2

Nucleophilic Substitution with Dihydroisoquinoline

The dihydroisoquinoline moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A validated approach involves reacting 2-chlorobenzo[d]thiazole derivatives with 1,2,3,4-tetrahydroisoquinoline under basic conditions.

Protocol refinement (from):

  • Synthesize 2-chloro-4-ethoxybenzo[d]thiazole via chlorination (POCl3, DMF).
  • React with 1,2,3,4-tetrahydroisoquinoline in methyl cellosolve at 100°C.
  • Neutralize with aqueous ammonia to isolate the product.

Critical factors :

  • Temperature : Reactions above 100°C prevent intermediate precipitation.
  • Solvent : Methyl cellosolve enhances solubility of aromatic intermediates.

Integrated Synthetic Routes

Sequential Alkylation-Substitution Pathway

Step Reaction Reagents/Conditions Yield (%) Reference
1 Benzothiazole formation 1,4-Benzoquinone, cysteine ethyl ester 65–70
2 Ethoxy substitution C2H5Br, K2CO3, KI, acetone, reflux 85
3 Chlorination POCl3, DMF, 80°C 90
4 Dihydroisoquinoline coupling Tetrahydroisoquinoline, methyl cellosolve 78

Total yield : ~42% (calculated from stepwise yields).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Distinct singlet for thiazole H-5′ (δ 6.85–6.98 ppm). Ethoxy protons appear as a quartet (δ 1.35–1.40 ppm) and triplet (δ 4.05–4.15 ppm).
  • 13C NMR : Benzothiazole carbons at δ 115–155 ppm; dihydroisoquinoline CH2 groups at δ 25–35 ppm.

Chromatographic Purity

HPLC analysis (CH3CN/H2O + 0.1% FA) shows ≥98% purity for optimized routes.

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Excessive POCl3 leads to over-chlorination. Mitigation:

  • Use stoichiometric POCl3 (1.2 equiv).
  • Monitor reaction progress via TLC.

Low Coupling Efficiency

Improving dihydroisoquinoline nucleophilicity:

  • Deprotonate with NaH or LDA prior to reaction.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that compounds containing benzo[d]thiazole and isoquinoline moieties exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of benzothiazole have shown promising AChE inhibitory activity, suggesting that similar compounds could be developed as potential treatments for cognitive decline associated with Alzheimer's disease .

Antidepressant Properties

A study synthesizing benzothiazole–isoquinoline derivatives demonstrated their effectiveness as multi-target directed ligands (MTDLs) against monoamine oxidase (MAO) and cholinesterase. Among the synthesized compounds, some exhibited notable antidepressant-like effects in behavioral tests, indicating their potential use in treating depression, particularly in patients with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole typically involves multi-step reactions that integrate various synthetic methodologies. The characterization of these compounds often employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm their structures and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the isoquinoline or benzothiazole rings can significantly influence the biological activity of these compounds. For example, modifications at specific positions have been shown to enhance AChE inhibition or improve selectivity towards certain biological targets .

Case Study 1: Alzheimer’s Disease

A series of benzothiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. One compound demonstrated an IC50 value of 2.7 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Depression and Neuroprotection

In another study focusing on the antidepressant properties of benzothiazole–isoquinoline derivatives, several compounds were tested for their ability to inhibit MAO-B and butyrylcholinesterase (BuChE). The results showed that certain derivatives significantly reduced immobility time in forced swim tests, suggesting their efficacy as antidepressants .

Data Summary Table

Compound NameBiological ActivityIC50 ValueReference
This compoundAChE Inhibition2.7 µM
Benzothiazole–Isoquinoline DerivativeMAO-B InhibitionN/A
Benzothiazole DerivativeAntidepressant ActivityN/A

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The benzothiazole-isoquinoline derivatives exhibit significant variability in physicochemical properties depending on the substituents attached to the benzothiazole ring. Key comparisons are summarized below:

Structural and Spectroscopic Comparisons

  • NMR Trends: In chloro-substituted analogs (e.g., 4b), the benzothiazole C-2 proton resonates at δ 7.45–7.52 ppm, while dihydroisoquinoline protons appear at δ 3.25–4.10 ppm . The 4-ethoxy group in the target compound would likely deshield adjacent protons, shifting signals upfield compared to methoxy or halogen substituents.
  • Mass Spectrometry: All analogs show strong [M+H]+ ion peaks in ESI-MS, with molecular weights consistent with their substituents (e.g., 4b: m/z = 460.2) .

Biological Activity

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole ring and a dihydroisoquinoline moiety. Its molecular formula is C18H18N2OSC_{18}H_{18}N_2OS, with a molecular weight of approximately 306.41 g/mol. The structure can be visualized as follows:

IUPAC Name 2(3,4dihydro1Hisoquinolin2yl)4ethoxybenzo[d]thiazole\text{IUPAC Name }2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-ethoxybenzo[d]thiazole

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound demonstrates significant radical scavenging properties, which are critical in mitigating oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It shows inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with specific receptors and enzymes in the body:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Peroxisome Proliferator-Activated Receptor (PPAR) Modulation : The compound interacts with PPAR delta, influencing metabolic pathways and possibly offering therapeutic benefits in metabolic disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Study Activity Assessed IC50 Value (µM) Notes
AChE Inhibition5.91 ± 0.67Significant inhibition observed at 10 µM concentration.
Antioxidant Activity-Effective in scavenging DPPH radicals.
Antimicrobial Activity-Active against Gram-positive bacteria.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of the compound with AChE:

  • The binding affinity was calculated using molecular modeling software, revealing key interactions that stabilize the compound within the active site of AChE.
  • The results indicated a favorable orientation that enhances its inhibitory potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, dihydroisoquinoline derivatives are often synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvent choice (e.g., dimethylformamide or acetonitrile) and purification via column chromatography significantly impact yield and purity . Evidence from similar compounds shows that optimizing catalyst load (e.g., CuSO₄/ascorbic acid for click chemistry) and reaction time minimizes side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, while IR spectroscopy identifies functional groups (e.g., ethoxy or thiazole rings). Elemental analysis validates purity by comparing experimental vs. calculated C/H/N/S percentages. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation .

Q. How does the compound’s structure relate to its biological or chemical activity?

  • Methodological Answer : The ethoxy group at position 4 and the dihydroisoquinoline moiety influence lipophilicity and binding affinity. For example, docking studies on analogous thiazole derivatives show that electron-withdrawing substituents enhance interactions with hydrophobic enzyme pockets, while bulky groups may sterically hinder binding .

Advanced Research Questions

Q. What strategies can optimize synthetic routes to improve scalability for preclinical studies?

  • Methodological Answer : Reaction telescoping (combining steps without intermediate purification) reduces yield loss. For example, one-pot synthesis of thiazole rings using thiourea and α-haloketones under basic conditions minimizes side reactions . Microwave-assisted synthesis may accelerate reaction kinetics, while green solvents (e.g., ethanol-water mixtures) enhance sustainability .

Q. How can researchers resolve contradictions in spectral or elemental analysis data?

  • Methodological Answer : Discrepancies between calculated and experimental elemental analysis (e.g., C/H/N deviations >0.3%) may indicate impurities. Repetition under anhydrous conditions or alternative purification (e.g., preparative HPLC) can resolve this. Complementary techniques like X-ray crystallography or 2D NMR (COSY, HSQC) clarify ambiguous spectral assignments .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs, guided by crystallographic data from similar compounds .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodological Answer : Stability studies in PBS (pH 7.4) and DMSO-water mixtures assess degradation rates. For example, thiazole derivatives with electron-donating groups show higher stability in acidic conditions, while the ethoxy group may hydrolyze under strong basic conditions. LC-MS monitors degradation products .

Q. What are the mechanistic pathways for potential side reactions during synthesis?

  • Methodological Answer : Competing pathways include over-alkylation of the dihydroisoquinoline nitrogen or oxidation of the thiazole sulfur. In situ monitoring via TLC or FT-IR identifies intermediates. Quenching reactive species (e.g., with Na₂S₂O₃ for halogenated byproducts) mitigates side reactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and nitrile gloves due to potential irritancy (similar to chloromethyl-thiazole derivatives). Safety data sheets (SDS) for analogous compounds recommend avoiding inhalation and using activated carbon masks during milling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.